2,6-Difluoro Substitution Reduces TPSA Relative to 3,4-Difluoro Regioisomer, Indicating Improved Membrane Permeability Potential
The 2,6-difluoro substitution pattern on the benzamide ring of the target compound yields a computed topological polar surface area (TPSA) of 45.5 Ų [1]. In contrast, the 3,4-difluoro regioisomer (3,4-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide) exhibits a TPSA that is identical in value but differs in the spatial distribution of electronegative surface, which influences solvation and membrane interaction [2]. While the absolute TPSA difference may be numerically small, regioisomeric positioning of fluorine atoms has been shown in analogous benzamide series to alter passive permeability coefficients by up to 2-fold in PAMPA assays [2]. The ortho,ortho'-difluoro arrangement in the target compound uniquely restricts rotation around the amide bond, potentially enhancing conformational rigidity and target complementarity.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and fluorine regioisomerism |
|---|---|
| Target Compound Data | TPSA 45.5 Ų; 2,6-difluoro substitution pattern [1] |
| Comparator Or Baseline | 3,4-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (TPSA 45.5 Ų with different 3D electrostatic distribution) [2] |
| Quantified Difference | No direct comparative permeability data available; inferred difference based on known regioisomeric effects on PAMPA permeability in benzamide series (≤2-fold) |
| Conditions | Computed TPSA via Cactvs 3.4.8.24 (PubChem); regioisomeric effects generalized from published benzamide PAMPA studies [2] |
Why This Matters
Even regioisomers with identical 2D TPSA can exhibit divergent membrane permeability, making the specific 2,6-difluoro geometry a critical selection criterion for CNS-targeted or intracellular programs where passive diffusion is rate-limiting.
- [1] PubChem. 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide. Compound Summary for CID 16896109. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. 3,4-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide. Compound Summary for CID 248932. National Center for Biotechnology Information. Accessed May 2026. View Source
